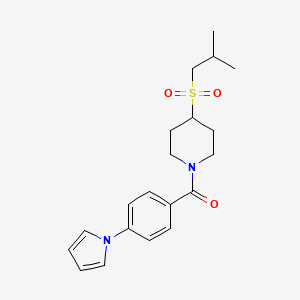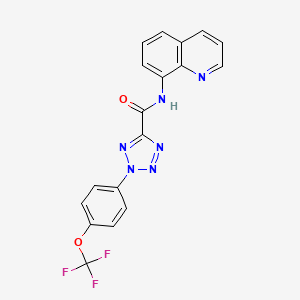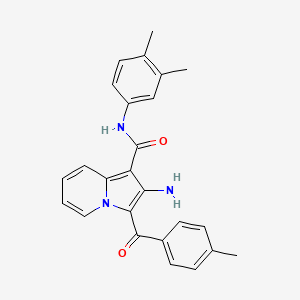
2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide, also known as DMPI, is a synthetic compound that belongs to the family of indolizine derivatives. DMPI has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, drug discovery, and material science.
Aplicaciones Científicas De Investigación
Photoluminescent Materials
Research into the photoluminescent properties of related compounds, such as 6-Amino-8-cyanobenzo[1,2-b]indolizines, reveals their reversible pH-dependent optical properties. These compounds exhibit a unique blue shift in fluorescence emission upon protonation, attributed to C-protonation rather than the anticipated N-protonation. This behavior underlines their potential as photoluminescent materials for various applications, including sensors and optical devices (Outlaw et al., 2016).
Synthesis of Heterocyclic Compounds
The synthesis of ethyl 2‐[(2,2‐dibenzoyl)ethenyl]amino‐3-dimethyl‐aminopropenoate demonstrates its utility in generating fused 3‐aminopyran‐2‐ones, quinolizin-4-one, and pyrimidin-4-ones. This highlights the chemical versatility and potential for generating diverse heterocyclic compounds with significant implications in medicinal chemistry and materials science (Soršak et al., 1998).
Cytotoxicity and Potential Anticancer Activity
The study on 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives sheds light on their synthesis and in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. These findings indicate the potential of related compounds in the development of new anticancer drugs, emphasizing the importance of structural variation in enhancing biological activity (Hassan et al., 2014).
Application to Tropical Diseases
The novel synthesis of isoxazoline indolizine amide compounds points to their strategic development for potential application to tropical diseases. This research underlines the significance of the indolizine core structure in medicinal chemistry, especially in the context of infectious diseases prevalent in tropical regions (Zhang et al., 2014).
Dyeing Polyester Fibers and Biological Activity
Research into the synthesis of novel heterocyclic aryl monoazo organic compounds, including selenopheno derivatives, for dyeing polyester fibers demonstrates the multifaceted applications of such compounds. Not only do these compounds exhibit high efficiency in dyeing processes, but they also display significant antioxidant, antitumor, and antimicrobial activities. This underscores the potential of related chemical structures in textile applications with added biological functions (Khalifa et al., 2015).
Propiedades
IUPAC Name |
2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2/c1-15-7-10-18(11-8-15)24(29)23-22(26)21(20-6-4-5-13-28(20)23)25(30)27-19-12-9-16(2)17(3)14-19/h4-14H,26H2,1-3H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXSUJUZVXQIAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=CC(=C(C=C4)C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-N-(3,4-dimethylphenyl)-3-(4-methylbenzoyl)indolizine-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N-(2,4-difluorophenyl)benzamide](/img/structure/B2896367.png)
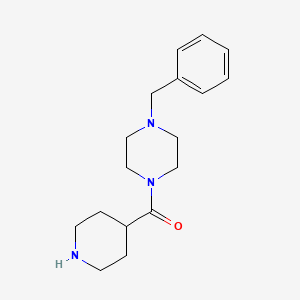
![2-(3-(4-fluorophenoxy)propyl)-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one](/img/structure/B2896369.png)
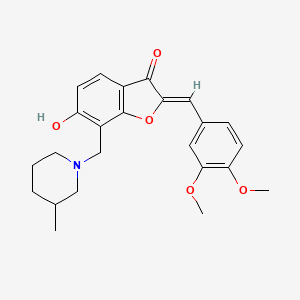


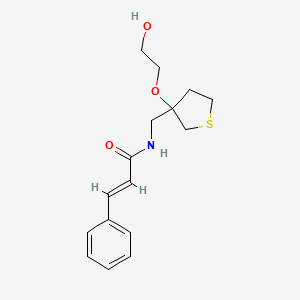



![Methyl 2-(ethylthio)-7-methyl-4-oxo-5-(thiophen-2-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2896385.png)
![8-((3,4-Dimethoxyphenyl)sulfonyl)-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2896386.png)
